molecular formula C16H22N4O2 B6939698 N-(1-hydroxy-4-methylpentan-2-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide

N-(1-hydroxy-4-methylpentan-2-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B6939698
M. Wt: 302.37 g/mol
InChI Key: DNKQWRBCUWMWLE-UHFFFAOYSA-N
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Description

N-(1-hydroxy-4-methylpentan-2-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide is a complex organic compound that features a benzamide core linked to a triazole ring and a hydroxy-methylpentyl group

Properties

IUPAC Name

N-(1-hydroxy-4-methylpentan-2-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-11(2)7-14(9-21)20(3)16(22)13-6-4-5-12(8-13)15-17-10-18-19-15/h4-6,8,10-11,14,21H,7,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKQWRBCUWMWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N(C)C(=O)C1=CC=CC(=C1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-4-methylpentan-2-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving an azide and an alkyne.

    Attachment of the Hydroxy-Methylpentyl Group: This step involves the alkylation of the benzamide core with a suitable alkyl halide, followed by hydrolysis to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-4-methylpentan-2-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-(1-hydroxy-4-methylpentan-2-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against certain biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-4-methylpentan-2-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the benzamide core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxy-4-methylpentan-2-yl)-N-methyl-3-(1H-1,2,4-triazol-5-yl)benzamide: shares similarities with other benzamide derivatives and triazole-containing compounds.

    Benzamide Derivatives: Compounds like N-(2-hydroxyethyl)benzamide and N-(4-hydroxyphenyl)benzamide.

    Triazole-Containing Compounds: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. The presence of both a hydroxy-methylpentyl group and a triazole ring in the same molecule provides a unique platform for further functionalization and application in various fields.

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